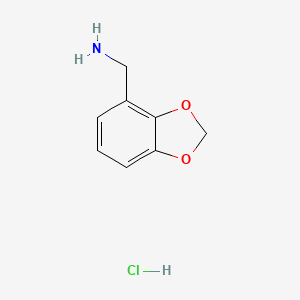

1,3-Benzodioxol-4-ylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-Benzodioxol-4-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 182634-34-0 . It has a molecular weight of 151.16 and its linear formula is C8H9NO2 . It is a liquid at room temperature .

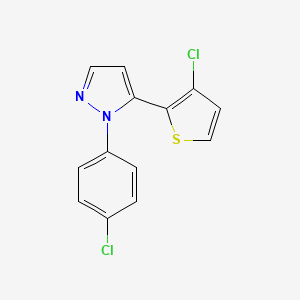

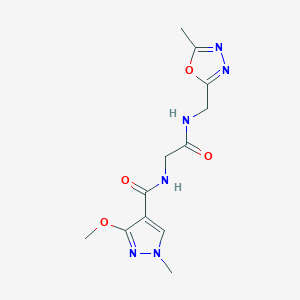

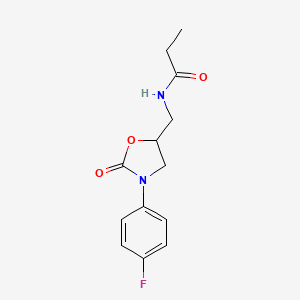

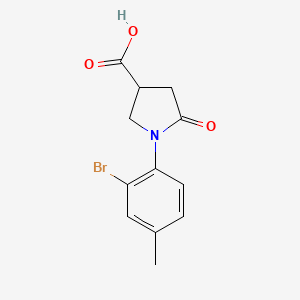

Molecular Structure Analysis

The linear formula of “1,3-Benzodioxol-4-ylmethanamine;hydrochloride” is C8H9NO2 . For a more detailed molecular structure, you may refer to the resources provided by chemical databases or suppliers .Physical And Chemical Properties Analysis

“1,3-Benzodioxol-4-ylmethanamine;hydrochloride” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

1. Neurokinin-1 Receptor Antagonist Development

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound has been shown to be highly effective in pre-clinical tests relevant to these clinical conditions (Harrison et al., 2001).

2. Influence on Serotonin and Dopamine Release

Studies have shown that analogues of 1,3-Benzodioxol-4-ylmethanamine, such as MDA, significantly affect the release of serotonin and dopamine in the brain. This property makes them of interest in studying neurotransmitter systems and potential therapeutic applications (Johnson et al., 1986).

3. Coordination Polymer Synthesis

Compounds related to 1,3-Benzodioxol-4-ylmethanamine, such as 1,4-bis(imidazole-1-ylmethyl)benzene, have been used in the synthesis of coordination polymers. These polymers have potential applications in the development of functional microporous solid materials (Zhao et al., 2002).

4. Potential in Drug Synthesis and Modification

Research has shown that derivatives of 1,3-Benzodioxol-4-ylmethanamine can be modified for various pharmacological effects. These modifications include altering the molecule's structure to explore different behavioral effects, which could be useful in developing new therapeutic drugs (Nichols et al., 1979).

5. Multi-Responsive Luminescent Sensors

Recent studies have developed coordination polymers with 1,3-Benzodioxol-4-ylmethanamine derivatives that can serve as multi-responsive luminescent sensors. These sensors are capable of detecting various substances and changes in pH, demonstrating potential applications in environmental monitoring and diagnostics (Wang et al., 2018).

6. Study of Secondary Metabolites in Plants

1,3-Benzodioxol-4-ylmethanamine and its derivatives have been studied as secondary metabolites in plants. These studies are essential for understanding plant resistance to pests and diseases, which can have significant implications in agriculture and horticulture (Niemeyer, 1988).

7. Antiviral Compound Synthesis

Compounds related to 1,3-Benzodioxol-4-ylmethanamine have shown potential in synthesizing new antiviral agents. Research has focused on creating derivatives that exhibit significant activity against specific viruses, highlighting their potential in pharmaceutical applications (Flefel et al., 2014).

8. Novel Therapeutic Class Discovery

Derivatives of 1,3-Benzodioxol-4-ylmethanamine, like 1-(1,3-benzodioxol-5-yl)-2-butanamine, have been suggested as prototypes for a new pharmacological class called "entactogens." These compounds may facilitate psychotherapy and could open up new avenues in mental health treatment (Nichols et al., 1986).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Propriétés

IUPAC Name |

1,3-benzodioxol-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZPCXUHOKLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxol-4-ylmethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)

![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)